molecular formula C22H24N2O2 B5418181 N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]-2-ethylbenzamide

N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]-2-ethylbenzamide

Cat. No. B5418181
M. Wt: 348.4 g/mol
InChI Key: HBIZBANFKABLJS-UHFFFAOYSA-N
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Description

The compound “N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]-2-ethylbenzamide” is a complex organic molecule. It contains an indane moiety (a bicyclic compound consisting of a benzene ring fused to a cyclopentane), a pyrrolidinone group (a five-membered lactam), and a benzamide moiety .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused ring structure of the indane moiety, the lactam ring of the pyrrolidinone, and the amide linkage connecting these two parts. The ethylbenzamide group would likely contribute to the overall polarity and potential for hydrogen bonding of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the amide group, the lactam ring, and the aromatic indane moiety. The amide could undergo hydrolysis, the lactam ring could be opened under acidic or basic conditions, and the indane could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar amide and lactam groups could enhance its solubility in polar solvents, while the indane and benzamide moieties could contribute to its lipophilicity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study of this compound could provide valuable insights into the properties and potential applications of molecules containing indane, pyrrolidinone, and benzamide moieties. Future research could explore its synthesis, reactivity, physical and chemical properties, and potential biological activity .

properties

IUPAC Name

N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]-2-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-2-15-7-5-6-10-20(15)22(26)23-18-13-21(25)24(14-18)19-11-16-8-3-4-9-17(16)12-19/h3-10,18-19H,2,11-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBIZBANFKABLJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(=O)NC2CC(=O)N(C2)C3CC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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